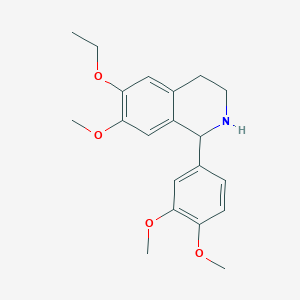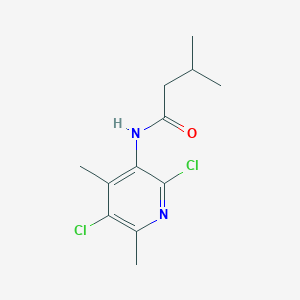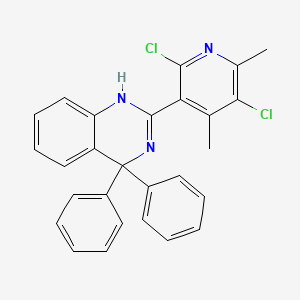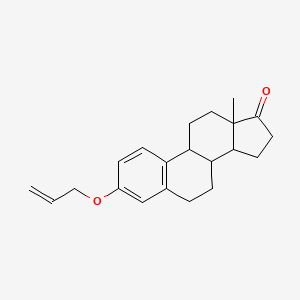![molecular formula C18H16N2O6 B11512286 (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11512286.png)
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a diazinane ring, a dimethoxyphenyl group, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the diazinane ring.
Attachment of the Methylfuran Moiety: This can be done via a Wittig reaction, where the furan ring is coupled with the diazinane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the diazinane ring, potentially leading to the formation of amines.
Substitution: The dimethoxyphenyl group can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are typical.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced diazinane derivatives.
Substitution: Halogenated or nitrated dimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-dione: Similar structure but with a different functional group.
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione: Isomers with slight variations in the position of functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a diazinane ring with both a dimethoxyphenyl group and a methylfuran moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16N2O6 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O6/c1-10-4-5-12(26-10)8-13-16(21)19-18(23)20(17(13)22)14-9-11(24-2)6-7-15(14)25-3/h4-9H,1-3H3,(H,19,21,23)/b13-8+ |
InChI Key |
FQOFXDNZBJTYSU-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine](/img/structure/B11512209.png)
![Methyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate](/img/structure/B11512218.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid](/img/structure/B11512228.png)

![6-Amino-3-(2,4-diethoxyphenyl)-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11512235.png)
![1-[ethyl(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide](/img/structure/B11512241.png)
![[1,2,4]Triazolo[3,4-a]isoquinoline, 8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-5,6-dihydro-](/img/structure/B11512243.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B11512245.png)
![2-{[(3,4-Diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11512247.png)
![Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11512253.png)


![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B11512269.png)
